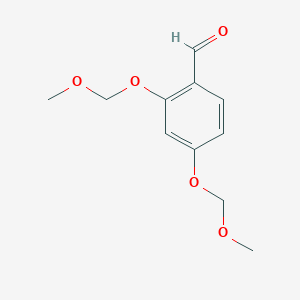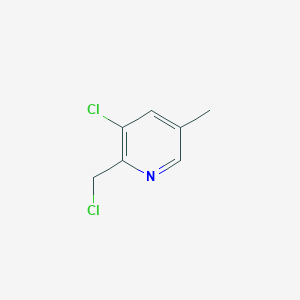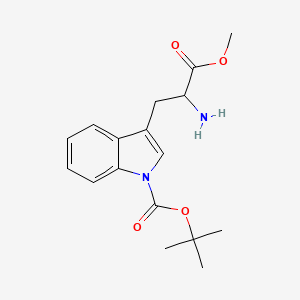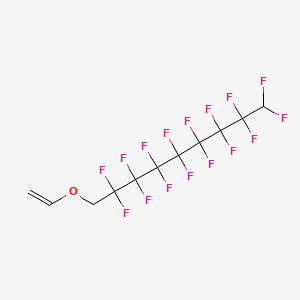
Butyl (2R)-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2R)-2-hydroxybutanoate is an organic compound belonging to the ester family. It is derived from butanoic acid and butanol, featuring a hydroxyl group on the second carbon of the butanoate chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl (2R)-2-hydroxybutanoate can be synthesized through esterification reactions. One common method involves the reaction of butanoic acid with butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize flow microreactors, which offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2R)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butyl 2-oxobutanoate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and butanol.
Oxidation: Butyl 2-oxobutanoate.
Reduction: Butyl (2R)-2-hydroxybutanol.
Applications De Recherche Scientifique
Butyl (2R)-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of butyl (2R)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butanoic acid and butanol. These products can then participate in various metabolic pathways, influencing cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: An ester derived from acetic acid and butanol, commonly used as a solvent.
Butyl butyrate: An ester formed from butyric acid and butanol, known for its fruity odor and use in fragrances and flavors.
Butyl acrylate: An ester of acrylic acid and butanol, used in the production of polymers and coatings.
Uniqueness
Butyl (2R)-2-hydroxybutanoate is unique due to the presence of the hydroxyl group on the second carbon of the butanoate chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
928835-95-4 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
butyl (2R)-2-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
YFFBWGUXPFAXRS-SSDOTTSWSA-N |
SMILES isomérique |
CCCCOC(=O)[C@@H](CC)O |
SMILES canonique |
CCCCOC(=O)C(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)
![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)
